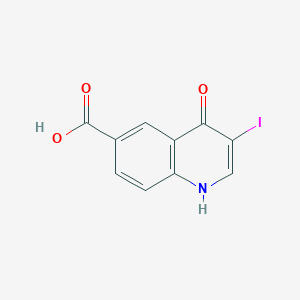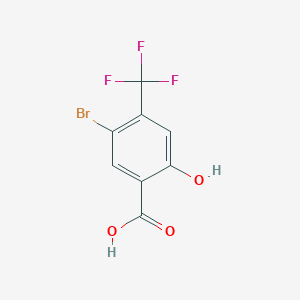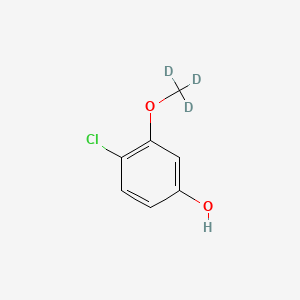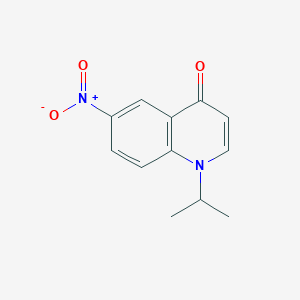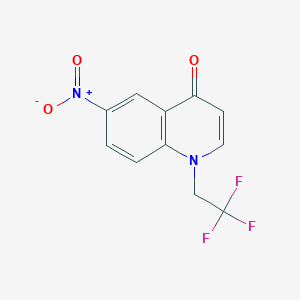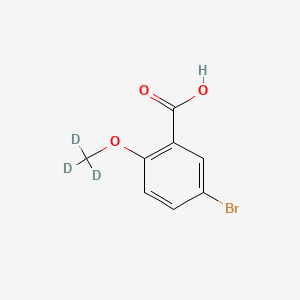
5-Bromo-2-methoxy-(d3)-benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-methoxy-(d3)-benzoic acid is a deuterated derivative of 5-Bromo-2-methoxybenzoic acid. This compound is characterized by the presence of a bromine atom at the 5-position and a methoxy group at the 2-position on the benzene ring, with deuterium atoms replacing the hydrogen atoms in the methoxy group. Deuterated compounds are often used in scientific research due to their unique properties, such as increased stability and altered reaction kinetics compared to their non-deuterated counterparts.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-methoxy-(d3)-benzoic acid typically involves a multi-step process starting from commercially available precursors. One common method includes the following steps:
Acetylation Protection: The phenolic hydroxyl group of o-methoxyphenol is protected using acetic anhydride.
Bromination: The protected compound is then brominated using bromine in the presence of iron powder as a catalyst.
Deacetylation: The acetyl group is removed to yield 5-Bromo-2-methoxyphenol.
Deuteration: The methoxy group is deuterated using deuterated reagents to obtain this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and cost-effectiveness. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-methoxy-(d3)-benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while oxidation and reduction can lead to different functionalized derivatives.
Scientific Research Applications
5-Bromo-2-methoxy-(d3)-benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a reference compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-2-methoxy-(d3)-benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The deuterium atoms can influence the compound’s metabolic stability and reaction kinetics, making it a valuable tool in mechanistic studies.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methoxybenzoic acid: The non-deuterated counterpart.
5-Bromo-2-hydroxybenzoic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
5-Chloro-2-methoxybenzoic acid: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
5-Bromo-2-methoxy-(d3)-benzoic acid is unique due to the presence of deuterium atoms, which provide increased stability and altered reaction kinetics. This makes it particularly useful in studies requiring precise control over reaction conditions and metabolic pathways.
Properties
IUPAC Name |
5-bromo-2-(trideuteriomethoxy)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4H,1H3,(H,10,11)/i1D3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFDUXZIRWBYBAQ-FIBGUPNXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=C(C=C1)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.06 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![potassium;trifluoro-[(E)-2-(4-methylphenyl)ethenyl]boranuide](/img/structure/B8132950.png)
![(1S,4R)-3-chlorobicyclo[2.2.1]heptan-2-one](/img/structure/B8132956.png)
![methyl (E)-2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enoate](/img/structure/B8132963.png)
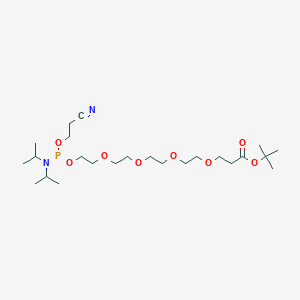
![(1R,4S)-Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid](/img/structure/B8132971.png)
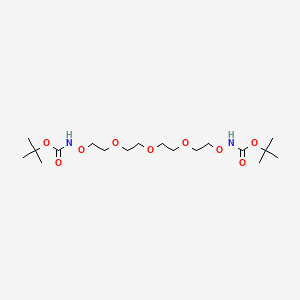
![N-[6alpha-(Hydroxymethyl)-3-cyclohexene-1alpha-yl]carbamic acid tert-butyl ester](/img/structure/B8132989.png)
